molecular formula C12H14ClNO3S B2512716 methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 551910-46-4

methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2512716
CAS No.: 551910-46-4
M. Wt: 287.76
InChI Key: OMCRFVOYMSUXGQ-UHFFFAOYSA-N
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Description

Methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene-based heterocyclic compound with a cyclopentane ring fused to the thiophene core. The molecule features a 3-chloropropanamide substituent at the 2-position and a methyl ester group at the 3-position (Figure 1). Its molecular formula is C12H14ClNO3S, with a molecular weight of 287.77 g/mol (CAS: 1094704-32-1) .

Properties

IUPAC Name

methyl 2-(3-chloropropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3S/c1-17-12(16)10-7-3-2-4-8(7)18-11(10)14-9(15)5-6-13/h2-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCRFVOYMSUXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, with the CAS number 551910-46-4, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14ClNO3S
  • Molecular Weight : 287.758 g/mol
  • Melting Point : 108°C to 109°C
  • InChI Key : OMCRFVOYMSUXGQ-UHFFFAOYSA-N

This compound features a cyclopentathiophene core, which is known for its diverse biological activities.

The biological activity of this compound is primarily linked to its ability to modulate mitochondrial function. Recent studies suggest that it acts as a small molecule regulator of mitochondrial fusion, influencing cellular energy metabolism and apoptosis pathways .

Biological Activities

  • Mitochondrial Function Modulation :
    • The compound has been identified as a mitofusin modulator, which plays a crucial role in mitochondrial dynamics. Activation of mitofusins leads to enhanced mitochondrial fusion and improved cellular energy production .
    • Inhibition of mitofusins can result in decreased mitochondrial functionality, suggesting that this compound may be beneficial in conditions characterized by mitochondrial dysfunction .
  • Potential Therapeutic Applications :
    • Neurodegenerative Diseases : Given its role in mitochondrial dynamics, there is potential for this compound in treating neurodegenerative diseases such as Charcot-Marie-Tooth disease by enhancing mitochondrial function .
    • Metabolic Disorders : Its ability to regulate energy metabolism positions it as a candidate for addressing metabolic disorders related to mitochondrial dysfunction.

Study Overview

A recent study investigated the effects of this compound on cellular models of mitochondrial dysfunction. The findings indicated significant improvements in mitochondrial morphology and function upon treatment with this compound.

Study AspectFindings
Cell Type Neuroblastoma cells
Treatment Duration 24 hours
Concentration Tested 10 µM
Outcome Measures Mitochondrial membrane potential, ATP production
Key Results Increased ATP levels and improved membrane potential observed .

Additional Research Insights

In vitro studies have shown that the compound can effectively reduce oxidative stress markers in neuronal cells, suggesting protective effects against oxidative damage . Furthermore, the modulation of apoptotic pathways indicates its potential utility in cancer therapeutics by promoting apoptosis in malignant cells while protecting normal cells.

Safety and Handling

While exploring the therapeutic potential of this compound, it is essential to consider safety data. The compound is known to cause skin and eye irritation and may pose respiratory hazards if inhaled .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that thiophene derivatives, including methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, exhibit notable anticancer properties. A study evaluated various derivatives against human tumor cell lines, revealing significant cytotoxic effects particularly against leukemia cell lines. The structure-activity relationship indicated that specific modifications enhance anticancer potency.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Studies have shown that certain thiophene derivatives possess antibacterial activity against Gram-negative bacteria such as E. coli. Modifications in the structure can significantly influence the compound's ability to inhibit bacterial growth, making it a candidate for further development as an antibiotic.

Case Study on Anticancer Activity

  • Objective : To evaluate the anticancer efficacy of this compound.
  • Method : Testing against various human tumor cell lines using MTT assays to assess cell viability.
  • Results : Several derivatives exhibited IC50 values ranging from 23.2 to 95.9 µM, suggesting promising anticancer activity.

Case Study on Antibacterial Activity

  • Objective : Investigate the antibacterial efficacy of the compound against E. coli strains.
  • Method : Disc diffusion method to assess growth inhibition.
  • Results : Certain analogs showed strong inhibitory effects on bacterial growth, indicating potential as lead compounds for antibiotic development.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropropanamido Group

The 3-chloropropanamido side chain undergoes nucleophilic substitution reactions, enabling functional group diversification. The chlorine atom can be displaced by nucleophiles such as amines, thiols, or alkoxides under mild conditions.

Reaction Type Conditions Product Source
Thiol substitutionTriazole derivatives, basic conditionsSulfur-containing analogs (e.g., triazole-thioether linkages)
Amine substitutionRoom temperature, polar aprotic solventsSecondary amides with modified pharmacological profiles,

For example, patent data demonstrates that this group reacts with triazole thiols to form bioactive derivatives targeting mitochondrial fusion pathways .

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, enhancing water solubility for biological studies.

Conditions Catalyst Product Application Source
1M NaOH, refluxAqueous base2-(3-Chloropropanamido)-5,6-dihydro-...-3-carboxylic acidPrecursor for metal coordination,
H₂SO₄ (dilute), 60°CAcid catalysisPartially hydrolyzed intermediatesStructural modification

This reactivity is consistent with analogous ethyl ester derivatives.

Amide Bond Cleavage and Functionalization

The amide linkage can be selectively cleaved or modified:

Acid-Catalyzed Hydrolysis

  • Conditions : 6M HCl, 110°C, 12 hrs

  • Product : Cyclopenta[b]thiophene-3-carboxylic acid and 3-chloropropanoic acid.

Enzymatic Modification

  • Conditions : Lipase-mediated transesterification

  • Product : Ethyl ester analogs for improved bioavailability.

Thiophene Ring Reactivity

The cyclopenta[b]thiophene core participates in electrophilic substitutions (e.g., halogenation, nitration) and cycloadditions, though direct experimental data is limited. Theoretical studies suggest:

Reaction Site Predicted Outcome Source
BrominationC5 position5-Bromo derivative ,
Diels-Alder cycloadditionDiene systemFused bicyclic adducts

Similar thiophene derivatives undergo regioselective bromination at electron-rich positions .

Stability and Degradation Pathways

The compound degrades under UV light or prolonged storage:

Condition Degradation Product Mechanism
UV irradiation (254 nm)Chloropropionyl radical + thiopheneHomolytic cleavage of C-Cl bond
High humidityHydrolysis to carboxylic acidEster instability

Key Structural Comparisons

Reactivity differences between analogs highlight the impact of the cyclopenta[b]thiophene framework:

Compound Reactivity Feature Source
Methyl 2-(2-chloropropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateReduced ring strain; slower ester hydrolysis
Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylateEnhanced electrophilic substitution at phenyl group

Comparison with Similar Compounds

Key Properties:

  • Synthesis: The compound is typically synthesized via amidation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate derivatives with 3-chloropropanoyl chloride under reflux conditions, followed by purification via recrystallization .

Comparison with Similar Compounds

Thiophene derivatives with cyclopenta[b]thiophene scaffolds are widely studied for their biological activities and structural diversity. Below is a comparative analysis of methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate with structurally related analogs:

Table 1: Structural and Functional Comparison of Selected Cyclopenta[b]thiophene Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound 3-Chloropropanamide (2-position), methyl ester (3-position) C12H14ClNO3S 287.77 Used in organic synthesis; potential intermediate for bioactive molecules
Ethyl 2-(5-bromopentanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 5-Bromopentanamide (2-position), ethyl ester (3-position) C15H19BrNO3S 372.28 Synthesized via bromoalkanoyl chloride reactions; recrystallized from ethanol
Methyl 2-(butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Butyrylamino (2-position), methyl ester (3-position) C13H17NO3S 267.34 Boiling point: ~482°C; density: 1.261 g/cm³; acid dissociation constant (pKa): ~14.29
4-(5,6-Dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol Triazine-cyclopenta[b]thiophene hybrid, phenol (4-position) C14H12N4OS 296.34 Antiproliferative activity against MCF7 cells via tyrosine kinase inhibition
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Phenylthioureido (2-position), ethyl ester (3-position) C17H17N3O2S2 367.47 Antibacterial and antifungal activities reported

Key Observations:

Derivatives with triazine or sulfonyl groups (e.g., 4-methoxyphenylsulfonyl in CAS 932997-87-0) exhibit enhanced biological activities due to increased polarity and binding affinity .

Synthetic Routes :

  • Halogenated derivatives (e.g., bromopentanamido or chloropropanamide) require halogenated acyl chlorides and reflux conditions, whereas thioureido derivatives are synthesized via condensation with isothiocyanates .

Biological Activities :

  • Antiproliferative activity is prominent in triazine-cyclopenta[b]thiophene hybrids, likely due to their ability to inhibit ATP-binding sites in tyrosine kinases .
  • Antimicrobial activity in phenylthioureido derivatives correlates with the sulfur atom’s role in disrupting microbial membranes .

Preparation Methods

Gewald Reaction for Thiophene Formation

The Gewald reaction is widely employed to synthesize 2-aminothiophene-3-carboxylate derivatives. For this compound, cyclohexanone serves as the ketone component, reacting with malononitrile and elemental sulfur under microwave-assisted conditions. A typical protocol involves:

  • Reactants : Cyclohexanone (1.0 equiv), malononitrile (1.2 equiv), sulfur (1.5 equiv)
  • Solvent : Dimethylformamide (DMF)
  • Conditions : 50°C for 12 hours under nitrogen atmosphere
  • Yield : 73–78%

This step generates 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, which is subsequently hydrolyzed to the carboxylic acid and esterified using methanol in the presence of thionyl chloride (SOCl₂).

Cyclopenta Annulation

The dihydrocyclopenta ring is introduced via a Friedel-Crafts alkylation. Using cyclopentadiene and a Lewis acid catalyst (e.g., AlCl₃), the thiophene intermediate undergoes cyclization:

  • Catalyst : AlCl₃ (20 mol%)
  • Temperature : 0°C to room temperature
  • Solvent : Dichloromethane (DCM)
  • Yield : 65–70%

Key spectral data for the intermediate (methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate):

  • ¹H NMR (CDCl₃) : δ 1.4 (t, 3H, J = 14.4 Hz, CH₃), 2.8 (s, 3H, thiophene-CH₃), 3.4–3.6 (m, 4H, cyclopenta-CH₂)

The introduction of the 3-chloropropanamido group at position 2 of the thiophene ring is achieved through N-acylation:

Reaction Conditions

  • Acylating Agent : 3-Chloropropionyl chloride (3.0 equiv)
  • Base : Potassium carbonate (K₂CO₃, 1.5 equiv)
  • Solvent : DMF at 0°C to room temperature
  • Time : 12–16 hours
  • Yield : 82–85%

Mechanistic Considerations

The reaction proceeds via nucleophilic attack by the amine group on the electrophilic carbonyl carbon of 3-chloropropionyl chloride. The base neutralizes HCl generated during the reaction, shifting the equilibrium toward product formation. Steric hindrance from the cyclopenta ring necessitates extended reaction times compared to simpler thiophene derivatives.

Critical Data :

  • ¹³C NMR (CDCl₃) : δ 38.2 (–CH₂–CONH–), 39.1 (Cl–CH₂–), 166.1 (C=O ester), 167.3 (C=O amide)
  • Mass Spec (EI) : m/z 287.76 [M]⁺ (calculated for C₁₂H₁₄ClNO₃S)

Comparative Analysis of Synthetic Routes

Table 1 summarizes key parameters for the two dominant preparation strategies:

Parameter Gewald-Based Route Friedel-Crafts Route
Total Yield 58% 51%
Reaction Steps 3 4
Purification Complexity Moderate High
Scalability >100 g <50 g

The Gewald route offers higher scalability and fewer steps, making it preferable for industrial applications. Conversely, the Friedel-Crafts method provides better regiocontrol for specialized derivatives.

Side Reactions and Mitigation Strategies

Oligomerization of 3-Chloropropionyl Chloride

Excess acylating agent may undergo self-condensation, forming dimers or trimers. Mitigation includes:

  • Slow Addition : Dropwise addition over 1 hour
  • Dilute Conditions : 0.1 M concentration in DMF
  • Low Temperature : 0°C during acyl chloride introduction

Ester Hydrolysis

The methyl ester group is susceptible to hydrolysis under basic conditions. This is minimized by:

  • Avoiding Aqueous Workup : Use ethyl acetate for extraction
  • Anhydrous K₂CO₃ : Ensure complete drying of the base

Advanced Purification Techniques

Chromatographic Methods

  • Normal Phase SiO₂ : Hexane/ethyl acetate (7:3)
  • Rf : 0.45 (target compound), 0.62 (unreacted acyl chloride)
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min

Recrystallization Optimization

  • Solvent System : Ethanol/water (9:1)
  • Crystal Form : Monoclinic, space group P2₁/c
  • Purity Post-Recrystallization : >99.5% (HPLC)

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advances employ microreactors for the Gewald reaction step:

  • Residence Time : 8 minutes vs. 12 hours (batch)
  • Yield Increase : 89% at 100 g/hour throughput

Green Chemistry Modifications

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of DMF
  • Catalyst Recycling : Immobilized AlCl₃ on mesoporous silica
  • E-Factor Reduction : 12.7 → 5.3

Analytical Characterization Benchmarks

Table 2 compiles essential spectroscopic data for quality control:

Technique Key Signals Reference
¹H NMR (500 MHz, CDCl₃) δ 3.9 (t, 2H, Cl–CH₂–), 4.4 (q, 2H, COOCH₃)
¹³C NMR (125 MHz, CDCl₃) δ 167.3 (CONH), 151.2 (thiophene C-4)
IR (ATR) 1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide)

Q & A

Q. What are the optimal synthetic routes for methyl 2-(3-chloropropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound is synthesized via multi-step protocols involving cyclocondensation of substituted thiophene precursors with 3-chloropropanoyl chloride. Key steps include:
  • Step 1 : Formation of the 2-amino-thiophene core via Gewald reaction (2-aminothiophene derivatives as intermediates) .
  • Step 2 : Acylation with 3-chloropropanoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine catalyst) .
  • Optimization : Use Design of Experiments (DoE) to vary temperature (40–80°C), solvent polarity (THF vs. DMF), and stoichiometry. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolve the cyclopenta[b]thiophene core geometry and hydrogen-bonding motifs (e.g., N–H···O interactions). Use MoKα radiation (λ = 0.71073 Å) and refine with SHELX .
  • NMR spectroscopy : Assign signals using 1H^1H-13C^{13}C HSQC and HMBC to confirm the chloropropanamido side chain (δ ~2.8–3.2 ppm for CH2_2Cl) .
  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict reactivity (e.g., electrophilic substitution at the thiophene ring) .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity (e.g., antifungal vs. inactivity) be resolved?

  • Methodological Answer :
  • In vitro assays : Test against standardized fungal strains (e.g., Candida albicans ATCC 10231) using broth microdilution (MIC values). Compare with structurally analogous compounds (e.g., ethyl 2-(3-phenylthioureido) derivatives) .
  • Mechanistic studies : Perform molecular docking (AutoDock Vina) to assess binding to fungal cytochrome P450 enzymes. Validate with enzyme inhibition assays (IC50_{50}) .
  • Data normalization : Account for solvent effects (DMSO vs. ethanol) on bioavailability using partition coefficient (logP) measurements .

Q. What experimental designs are suitable for studying solvent effects on the compound’s cyclization efficiency?

  • Methodological Answer :
  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3).
  • Kinetic analysis : Use pseudo-first-order kinetics to determine rate constants (kk) under varying dielectric constants. Correlate with Kamlet-Taft solvent parameters .
  • Side-product analysis : Identify byproducts (e.g., hydrolyzed chloropropanamide) via LC-MS (ESI+) and propose mitigation strategies (e.g., molecular sieves) .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

  • Methodological Answer :
  • Analog synthesis : Modify the chloropropanamido group (e.g., replace Cl with F or Br) and assess bioactivity .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., carbonyl groups) .
  • In vivo toxicity : Conduct acute toxicity assays in zebrafish models (LC50_{50}) to prioritize analogs with therapeutic windows .

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